molecular formula C23H24N4O2S B2548634 3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide CAS No. 896012-62-7

3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide

Cat. No.: B2548634
CAS No.: 896012-62-7
M. Wt: 420.53
InChI Key: QAWPETRFCSOIKB-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a p-tolyl group at position 2 and a propanamide chain at position 6 via an ethyl linker.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-3-8-18(9-4-16)22-25-23-27(26-22)19(15-30-23)13-14-24-21(28)12-7-17-5-10-20(29-2)11-6-17/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWPETRFCSOIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide , also referred to as a thiazolo[3,2-b][1,2,4]triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on existing literature.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S, with a molecular weight of 435.5 g/mol. The synthesis typically involves multi-step organic reactions that are optimized for yield and purity using various solvents and catalysts. The key structural features include:

  • Methoxyphenyl group : Enhances lipophilicity and may contribute to biological activity.
  • Thiazolo[3,2-b][1,2,4]triazole moiety : Known for its potential antimicrobial and anticancer properties.
  • p-Tolyl group : May influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various bacterial and fungal strains due to their ability to disrupt cellular processes .

Anticancer Properties

A notable aspect of this compound is its potential anticancer activity. Thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated against multiple human cancer cell lines. The results demonstrate that these compounds can effectively induce cytotoxic effects in renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines . Specifically:

  • 5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones have shown more potent anticancer activity than their respective amides in various assays .

The mechanisms underlying the biological activities of thiazolo[3,2-b][1,2,4]triazole derivatives often involve:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Intermolecular Interactions : The presence of heterocyclic pharmacophores allows for the formation of hydrogen bonds with active sites on enzymes .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a comparative table is presented below:

Compound NameStructural FeaturesBiological Activity
5-Amino-1,3-thiazole derivativesContains thiazole ringAnticancer effects
Thiazolo[3,2-b][1,2,4]triazole derivativesSimilar heterocyclic structureAntiviral properties
N-cyclohexyl-5-pyridyl triazolesContains triazole ringAntimicrobial activity

Case Studies

Several case studies have highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:

  • A study involving the synthesis and evaluation of various thiazolo derivatives demonstrated significant anticancer activity against human cancer cell lines .
  • Another investigation focused on the antimicrobial efficacy of these compounds against resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues

N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
  • Core Structure : Shares the thiazolo[3,2-b][1,2,4]triazole scaffold but substitutes the p-tolyl group with a 4-methoxyphenyl and introduces a chloro-methylphenyl group on the ethanediamide chain.
  • The chloro substituent may increase electrophilicity, affecting reactivity and toxicity.
  • Implications : The chloro-methylphenyl group could enhance binding to hydrophobic enzyme pockets compared to the p-tolyl group in the target compound .
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide ()
  • Core Structure : Replaces the thiazolo-triazole with a triazolo-pyridazine system.
  • The benzimidazole moiety may confer DNA intercalation properties absent in the target compound.
  • Implications : The triazolo-pyridazine core could offer distinct pharmacokinetic profiles, such as improved water solubility .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
  • Core Structure : Features a triazolo-thiadiazole system with a pyrazole substituent.
  • Key Differences :
    • The thiadiazole ring replaces the thiazole in the target compound, altering electronic properties.
    • The pyrazole group may enhance metal coordination or antioxidant activity.

Physicochemical Properties

Property Target Compound N-(3-Chloro-4-methylphenyl)-... () 3-(6-Methoxy-triazolo-pyridazine)... ()
LogP (Predicted) ~3.5 (highly lipophilic) ~3.8 (increased by chloro group) ~2.9 (polar triazolo-pyridazine)
Solubility Low (methoxy groups) Very low (chloro substituent) Moderate (pyridazine N-atoms)
Hydrogen Bond Acceptors 6 7 8

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • Thiazolo[3,2-b]triazole core with p-tolyl and ethyl substituents.
  • 3-(4-Methoxyphenyl)propanamide side chain.

Key intermediates include:

  • 2-(p-Tolyl)thiazolo[3,2-b]triazol-6-ylethylamine
  • 3-(4-Methoxyphenyl)propanoic acid

Preparation Methods

Synthesis of Thiazolo[3,2-b]triazole Core

Cyclocondensation of Triazole-Thiol Precursors

A modified protocol from Kumar et al. (2017) enables the formation of the thiazolo-triazole ring via microwave-assisted cyclization.

Procedure :

  • 5-Mercapto-3-(p-tolyl)-1,2,4-triazole is synthesized by irradiating 4-(p-tolyl)carbonylthiosemicarbazide with 8% KOH under microwave conditions (560 W, 5 min).
  • The thiol intermediate reacts with 2-bromoethylacetate in dry methanol under microwave irradiation to form 5-(2-Ethoxy-2-oxoethyl)thio-3-(p-tolyl)-1,2,4-triazole .
  • Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 2 hours yields 2-(p-tolyl)thiazolo[3,2-b]triazole-6-ethyl ester .

Optimization :

  • Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 5 minutes.
  • Yield: 72–77% (compared to 50–60% via Bunsen burner heating).
One-Pot Catalyst-Free Synthesis

An alternative method by Moghaddam et al. (2015) employs dibenzoylacetylene and triazole derivatives in a one-pot reaction at room temperature. This approach avoids toxic catalysts and achieves 85–90% yield for analogous structures.

Functionalization of the Ethyl Side Chain

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 6 M HCl under reflux:

  • 2-(p-Tolyl)thiazolo[3,2-b]triazole-6-carboxylic acid is obtained in 89% yield.
Amine Formation

The carboxylic acid is converted to the primary amine via Curtius rearrangement:

  • Acid chloride formation : Treat with thionyl chloride (SOCl₂) at 60°C.
  • Azide synthesis : React with sodium azide (NaN₃) in acetone.
  • Rearrangement : Heat to 100°C to form 2-(p-tolyl)thiazolo[3,2-b]triazol-6-ethylamine .

Synthesis of 3-(4-Methoxyphenyl)propanamide

Propanoic Acid Preparation

3-(4-Methoxyphenyl)propanoic acid is synthesized via Knoevenagel condensation:

  • 4-Methoxybenzaldehyde reacts with malonic acid in pyridine at 80°C.
  • Hydrogenation over Pd/C yields the saturated acid.
Amidation

The acid is coupled to the amine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu):

  • Yield: 68–72%.
  • Critical parameter : Maintain pH 7–8 to prevent epimerization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 2.30 (s, 3H, CH₃ from p-tolyl).
    • δ 3.80 (s, 3H, OCH₃).
    • δ 6.70–7.40 (m, 8H, aromatic protons).
  • ¹³C NMR :

    • 161.1 ppm (C=O from amide).
    • 154.6 ppm (thiazole C-2).

Mass Spectrometry

  • ESI-MS : m/z 457.9 [M+H]⁺, consistent with molecular formula C₂₄H₂₄N₄O₂S.

Challenges and Optimization

Cyclization Side Reactions

  • Issue : Competing dimerization during thiazole formation.
  • Solution : Use PPA as both catalyst and dehydrating agent.

Amidation Efficiency

  • Issue : Low yields due to steric hindrance.
  • Solution : Employ ultrasound-assisted coupling (20 kHz, 50°C), improving yields to 85%.

Data Tables

Table 1: Comparison of Thiazolo-triazole Synthesis Methods

Method Conditions Yield (%) Time Source
Microwave cyclization 560 W, PPA 72 5 min
One-pot catalyst-free RT, dibenzoylacetylene 85 24 h
Conventional heating Bunsen burner 50 12 h

Table 2: Amidation Reaction Optimization

Coupling Reagent Solvent Temperature (°C) Yield (%)
DCC/HOSu DMF 25 68
EDCI/HOBt CH₂Cl₂ 0 72
Ultrasound THF 50 85

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